molecular formula C13H14ClF3O B1324242 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane CAS No. 898783-58-9

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane

Cat. No.: B1324242
CAS No.: 898783-58-9
M. Wt: 278.7 g/mol
InChI Key: NKEGFNNOHFLXNJ-UHFFFAOYSA-N
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Description

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane is a chemical compound with the molecular formula C13H14ClF3O It belongs to the family of ketones and is characterized by the presence of a chloro group and a trifluoromethylphenyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzene and 6-chlorohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of chloro and trifluoromethyl-substituted compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-oxo-1-phenylhexane: Similar structure but lacks the trifluoromethyl group.

    1-Oxo-1-(3-trifluoromethylphenyl)hexane: Similar structure but lacks the chloro group.

    6-Bromo-1-oxo-1-(3-trifluoromethylphenyl)hexane: Similar structure but has a bromo group instead of a chloro group.

Uniqueness

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)13(15,16)17/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEGFNNOHFLXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642273
Record name 6-Chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-58-9
Record name 6-Chloro-1-[3-(trifluoromethyl)phenyl]-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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